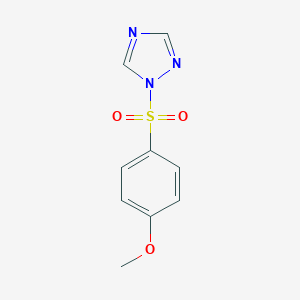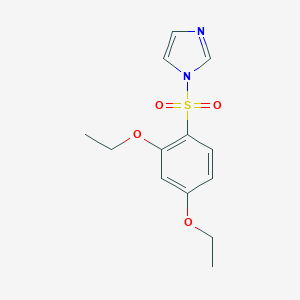![molecular formula C20H28N2O4S2 B230680 N-tert-butyl-4-[4-(tert-butylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B230680.png)
N-tert-butyl-4-[4-(tert-butylsulfamoyl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two tert-butyl groups and two sulfonamide groups attached to a biphenyl core. It is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and tert-butylamine.
Sulfonation: The biphenyl is first sulfonated using sulfuric acid to introduce sulfonic acid groups.
Amidation: The sulfonic acid groups are then converted to sulfonamide groups by reacting with tert-butylamine under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups back to amines.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted biphenyl derivatives.
Applications De Recherche Scientifique
N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a stabilizer in radical reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the synthesis of advanced materials and as an additive in polymer production.
Mécanisme D'action
The mechanism by which N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The biphenyl core provides structural stability, while the tert-butyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-di-tert-butylbiphenyl: Lacks the sulfonamide groups, making it less reactive in biological systems.
N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-diamine: Contains amine groups instead of sulfonamide groups, leading to different reactivity and applications.
Uniqueness
N4,N4’-di-tert-butyl-[1,1’-biphenyl]-4,4’-disulfonamide is unique due to the presence of both tert-butyl and sulfonamide groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H28N2O4S2 |
|---|---|
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
N-tert-butyl-4-[4-(tert-butylsulfamoyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H28N2O4S2/c1-19(2,3)21-27(23,24)17-11-7-15(8-12-17)16-9-13-18(14-10-16)28(25,26)22-20(4,5)6/h7-14,21-22H,1-6H3 |
Clé InChI |
OKDYEDFCRIZYDA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
SMILES canonique |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B230655.png)
![2-[(2,4-Dichloro-5-methylphenyl)sulfonylamino]benzamide](/img/structure/B230656.png)
![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)




![N-[4-hydroxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]-4-nitrobenzamide](/img/structure/B230722.png)




